1-Methyl-d3-nicotinamide Iodide
Description
1-Methyl-d3-nicotinamide Iodide (CAS 6456-44-6 unlabeled) is a deuterated analog of nicotinamide derivatives, specifically designed for analytical and bioanalytical research. Its molecular formula is C₇H₆D₃IN₂O, with a molecular weight of 267.08 g/mol (). The compound incorporates three deuterium atoms at the methyl group, enabling precise distinction from non-deuterated species in mass spectrometry (MS). This isotopic labeling facilitates accurate quantification of nicotinamide metabolites in biological samples, particularly in studies of metabolic pathways involving NAD+/NADH cycles, vitamin B3 metabolism, and cellular energy regulation .
Its stability under various experimental conditions and structural similarity to endogenous nicotinamide make it an indispensable internal standard in pharmacokinetic and metabolic flux analyses .
Properties
Molecular Formula |
C7H6D3N2O.I |
|---|---|
Molecular Weight |
267.08 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
1-Methyl-d3-nicotinamide iodide serves as a valuable tool in pharmacokinetic studies, particularly in assessing the function of renal organic cation transporters (OCTs). Research has indicated that this compound can be synthesized in the liver and is metabolized by nicotinamide N-methyltransferase (NNMT) and aldehyde oxidase (AO) .
Case Study: Biomarker for OCT2
A recent study investigated the potential of 1-Methyl-d3-nicotinamide as a biomarker for OCT2. The findings revealed that plasma concentrations of this compound decreased significantly following the administration of OCT inhibitors like cimetidine and trimethoprim. Specifically, NMN plasma systemic exposure was reported to decrease by 17–41% during the first four hours post-administration of these inhibitors . This suggests that 1-Methyl-d3-nicotinamide may not only serve as a biomarker but also provide insights into drug-drug interactions involving renal transport mechanisms.
Metabolic Pathways and Mechanisms
The metabolic pathways involving this compound are crucial for understanding its biological effects. The compound is synthesized from nicotinamide and plays a role in various metabolic processes.
Table 1: Metabolic Pathways of this compound
| Pathway | Enzyme Involved | Outcome |
|---|---|---|
| Synthesis | Nicotinamide N-methyltransferase (NNMT) | Formation of this compound |
| Metabolism | Aldehyde oxidase (AO) | Further breakdown into metabolites |
Clinical Implications
The clinical implications of using this compound as a biomarker extend to its potential role in evaluating drug interactions and renal function. The variability in plasma exposure due to circadian rhythms and other factors complicates its use as a definitive biomarker for OCT2 .
Case Study: Drug Interaction Assessment
In clinical settings, studies have shown that the administration of OCT inhibitors affects the pharmacokinetics of 1-Methyl-d3-nicotinamide. For example, one study highlighted that cimetidine significantly altered NMN uptake in HEK293 cells overexpressing OCT1 compared to mock cells . This underlines the importance of considering transporter interactions when evaluating drug efficacy and safety.
Comparison with Similar Compounds
1-Methylnicotinamide Iodide (Non-Deuterated)
- Molecular Formula : C₇H₉IN₂O (MW: 264.07 g/mol).
- Key Differences: Lacks deuterium atoms, resulting in indistinguishable MS signals from endogenous nicotinamide metabolites.
- Applications : Used in preliminary metabolic studies but lacks the precision of its deuterated counterpart.
3-Hydroxy-1-methylpyridinium Iodide
- Molecular Formula: C₆H₈INO (MW: 261.04 g/mol).
- Structural Variance : Features a hydroxyl group (-OH) instead of a carboxamide (-CONH₂) at the pyridinium ring.
(S)-1-Methylnicotinium Iodide
- Molecular Formula : C₁₁H₁₇N₂I (MW: 327.23 g/mol).
- Structural Variance : Contains a pyrrolidinyl substituent, enabling interactions with acetylcholine receptors.
- Applications : Investigated in neurological studies, such as nicotine addiction and receptor signaling, rather than metabolic tracing .
Comparison with Iodide-Based Ionic Conductors
Schiff Base Iodide Compounds (e.g., [o-FBz-1-APy]I₃)
- Conductivity :
- Mechanism : Iodide ion migration through supramolecular channels formed by Schiff base frameworks.
- Applications : Solid-state electrolytes in dye-sensitized solar cells (DSSCs) and batteries, contrasting with the analytical role of 1-Methyl-d3-nicotinamide Iodide.
Traditional Iodide Conductors
| Compound | Conductivity (298 K) | Activation Energy (Ea) | Reference |
|---|---|---|---|
| CuPbI₃ | ~10⁻⁸ S cm⁻¹ | N/A | |
| [Mn(en)₃]I₂ | 1.37 × 10⁻⁶ S cm⁻¹ (423 K) | N/A | |
| Schiff Base Iodides | 1.03 × 10⁻⁴ S cm⁻¹ (343 K) | 0.28 eV |
Analytical Advantages of Deuterated Compounds
Limitations of Non-Deuterated Analogs
- Non-deuterated variants (e.g., 1-Methylnicotinamide Iodide) suffer from signal overlap in MS, reducing accuracy in complex biological matrices.
Contrast with Ionic Conductors
- While Schiff base iodides achieve high ionic conductivity (>10⁻⁴ S cm⁻¹) via iodide migration in supramolecular channels, this compound’s utility lies in its chemical stability and isotopic labeling .
Q & A
Q. How is 1-Methyl-d3-nicotinamide Iodide utilized as an internal standard in mass spectrometry (MS)-based metabolic studies?
Methodological Answer: The compound serves as an internal standard in MS due to its deuterium (d3) labeling, which introduces a distinguishable mass shift (+3 Da) compared to non-deuterated nicotinamide metabolites. This allows precise quantification by compensating for matrix effects, ion suppression, and extraction efficiency variations. Researchers typically spike known concentrations into biological samples (e.g., plasma, urine) before extraction, enabling normalization of analyte signals during LC-MS/MS analysis .
Q. What synthetic strategies ensure isotopic purity during the preparation of this compound?
Methodological Answer: Synthesis requires strict control over deuteration sites (typically at the methyl group) using deuterated reagents like CD3-I. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation. Impurities (e.g., non-deuterated analogs) are minimized using purified solvents and anhydrous conditions, as trace water can lead to proton-deuterium exchange .
Q. What are the primary applications of this compound in nicotinamide metabolism research?
Methodological Answer: It is widely used to quantify metabolites like 1-methylnicotinamide (1-MNA) in studies exploring NAD+ metabolism, sirtuin activity, and methyltransferase function. For example, in rodent models, it helps track fluctuations in 1-MNA levels under oxidative stress or dietary interventions, providing insights into metabolic dysregulation .
Advanced Research Questions
Q. How can spectral overlap between deuterated and endogenous metabolites be resolved in complex samples?
Methodological Answer: Spectral overlap is mitigated by:
- High-resolution MS: Instruments with resolving power >30,000 (e.g., Orbitrap) differentiate isotopic clusters.
- Tandem MS (MS/MS): Fragmentation patterns unique to the deuterated compound are identified.
- Chromatographic optimization: Adjusting LC gradients (e.g., hydrophilic interaction chromatography) separates co-eluting isomers.
Validation includes analyzing blank matrices and comparing retention times with non-deuterated standards .
Q. What validation protocols ensure quantification accuracy when using this internal standard?
Methodological Answer: Key steps involve:
- Calibration curves: Linear ranges (e.g., 1–1000 ng/mL) with R² >0.99.
- Spike-recovery tests: Adding known amounts to matrices (e.g., plasma) to assess recovery (85–115%).
- Cross-validation: Comparing results with alternative methods (e.g., immunoassays) or non-deuterated internal standards.
- Stability tests: Evaluating degradation under storage conditions (-80°C vs. room temperature) .
Q. How does this compound improve metabolic flux analysis compared to non-deuterated analogs?
Methodological Answer: The deuterated standard corrects for technical variability (e.g., ionization efficiency, sample loss during preparation), enabling accurate flux measurements in pulse-chase experiments. For instance, in tracing NAD+ turnover, it normalizes signals across timepoints, reducing artifacts from matrix effects .
Q. What experimental design considerations are critical for longitudinal studies using this compound?
Methodological Answer:
- Aliquot stability: Prepare single-use aliquots to prevent freeze-thaw-induced deuterium exchange.
- Batch effects: Include QC samples in each analytical batch to monitor inter-day variability.
- Blinding: Randomize sample processing to avoid operator bias.
- Data normalization: Use internal standard peak areas to adjust for instrument drift .
Q. How can researchers address contradictions in reported metabolite levels across studies using this standard?
Methodological Answer: Discrepancies may arise from:
- Matrix differences: Plasma vs. tissue homogenates require distinct extraction protocols.
- Ionization modes: ESI+ vs. ESI- may alter signal intensity; standardize MS parameters.
- Calibration variability: Use certified reference materials (e.g., MM0552.05 from ) for inter-lab consistency.
Meta-analyses should harmonize protocols and report detailed MS settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
